(2S)-2-(1-ethoxyethoxy)butane-1,4-diol
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Overview
Description
(2S)-2-(1-ethoxyethoxy)butane-1,4-diol is an organic compound with a unique structure that includes both ether and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1-ethoxyethoxy)butane-1,4-diol typically involves the protection of hydroxyl groups followed by selective deprotection. One common method includes the use of ethyl vinyl ether to protect the hydroxyl groups, followed by a series of reactions to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale protection and deprotection reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ether groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, under conditions that favor nucleophilic attack.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers or alcohols.
Scientific Research Applications
(2S)-2-(1-ethoxyethoxy)butane-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2S)-2-(1-ethoxyethoxy)butane-1,4-diol involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
(2S)-2-(1-methoxyethoxy)butane-1,4-diol: Similar structure but with a methoxy group instead of an ethoxy group.
(2S)-2-(1-propoxyethoxy)butane-1,4-diol: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness: (2S)-2-(1-ethoxyethoxy)butane-1,4-diol is unique due to its specific combination of functional groups, which provides distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
(2S)-2-(1-ethoxyethoxy)butane-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-3-11-7(2)12-8(6-10)4-5-9/h7-10H,3-6H2,1-2H3/t7?,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYNSRJHDYPCHN-MQWKRIRWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC(CCO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)O[C@@H](CCO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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